molecular formula C12H15F3N2O B7932810 (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide

(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide

Cat. No.: B7932810
M. Wt: 260.26 g/mol
InChI Key: YVABGVKEOYGBFS-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide is a chiral propionamide derivative of interest in medicinal chemistry and neuroscience research. Compounds within this structural class have demonstrated significant potential as multitarget therapeutic agents, particularly in the development of treatments for central nervous system (CNS) disorders and pain management . The (S)-stereochemistry is often critical for biological activity, a common feature in this family of molecules . Structurally related propionamide analogs are investigated as potent antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a key target for novel analgesic and neuropathic pain treatments . These antagonists can selectively block activation of the receptor by capsaicin, demonstrating promising in vivo analgesic activity without inducing hyperthermia, a common side effect of earlier drug candidates . Furthermore, similar ((benzyloxy)benzyl)propanamide derivatives have shown robust, broad-spectrum anticonvulsant activity in standard seizure models such as the maximal electroshock (MES) and 6 Hz tests, coupled with a high therapeutic index and a favorable preclinical safety profile . The 3-trifluoromethyl-benzyl moiety is a privileged fragment in drug discovery, often contributing to enhanced metabolic stability and binding affinity through hydrophobic interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-8(16)11(18)17(2)7-9-4-3-5-10(6-9)12(13,14)15/h3-6,8H,7,16H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVABGVKEOYGBFS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11H13F3N2O
  • CAS Number : 186386-95-8

This compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals by improving their lipophilicity and metabolic stability.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. The compound has been evaluated using the maximal electroshock (MES) seizure test in animal models.

Case Study: Anticonvulsant Efficacy

In a study comparing various propionamide derivatives, it was found that this compound showed promising results with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital. The ED50 value was reported to be around 79 mg/kg in mice, indicating its potential as a therapeutic agent for seizure disorders .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Its structural similarities with other known antimicrobial agents suggest it may inhibit bacterial growth.

The proposed mechanism involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. The trifluoromethyl group may enhance the binding affinity to target proteins, thus increasing potency against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of the trifluoromethyl group and the benzyl moiety in enhancing biological activity. Modifications in these regions can lead to variations in potency and selectivity against specific pathogens or seizure models.

Compound StructureED50 (mg/kg)Activity Type
This compound79Anticonvulsant
Benzyl derivatives22-30Anticonvulsant
Other propionamidesVariesAntimicrobial

Research Findings

  • Anticonvulsant Studies : The compound's efficacy was validated through multiple studies showing its ability to protect against seizures in rodent models, with a notable safety profile compared to traditional antiepileptics .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
  • Mechanistic Insights : Further biochemical studies are required to elucidate the exact molecular targets and pathways affected by this compound, particularly in relation to its anticonvulsant and antimicrobial mechanisms .

Scientific Research Applications

Anticonvulsant Activity

Recent research has highlighted the potential anticonvulsant properties of compounds related to (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide. A focused series of alaninamide derivatives demonstrated significant activity in mouse seizure models, suggesting that modifications to the structure can enhance therapeutic efficacy against seizures .

  • Case Study : In a study evaluating various derivatives, specific compounds exhibited robust protection in maximal electroshock (MES) tests, indicating their potential as broad-spectrum anticonvulsants.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications. Studies involving derivatives of similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Schizosaccharomyces pombe.

  • Case Study : Compounds derived from tetrasubstituted alkenes containing similar motifs were tested against pathogens, revealing some compounds with strong antifungal activity.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameBiological ActivityKey Findings
Compound 5AnticonvulsantED50 values in MES tests indicate strong efficacy .
SafinamideAntiparkinsonianExhibits both MAO-B inhibition and sodium channel blockade .
Compound 9bAntifungalStrong activity against Schizosaccharomyces pombe; comparable to nystatin .

Conclusion and Future Directions

This compound holds promise as a versatile compound in medicinal chemistry, particularly for its anticonvulsant and antimicrobial properties. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action through advanced pharmacological studies.

Comparison with Similar Compounds

Structural Modifications and Key Variations

The following table compares the target compound with structurally related propionamide derivatives:

Compound Name CAS Number Molecular Formula Benzyl Substituent N-Substituents Molecular Weight (g/mol) Notable Properties/Applications
(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide (Target) Not Provided C₁₂H₁₆F₃N₂O 3-CF₃ N-methyl, N-benzyl 276.27 High lipophilicity; potential CNS activity
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 1306150-09-3 C₁₀H₁₃FN₂O 3-F N-benzyl (no N-methyl) 196.22 Discontinued; simpler structure
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide 1307482-37-6 C₁₁H₁₅N₃O₃ 3-NO₂ N-methyl, N-benzyl 237.26 Electron-withdrawing nitro group
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide 16983-71-4 C₁₃H₁₇N₃O 3-CN N-ethyl, N-benzyl 231.30 Enhanced metabolic stability
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 1219957-26-2 C₁₁H₁₅FN₂O 2-F N-methyl, N-benzyl 210.25 Ortho-substitution alters steric effects
(S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide 5419-98-7 C₁₂H₁₈N₄O₂ Pyridazin-3-yl N-cyclopropyl, N-heteroaromatic 250.30 Heterocyclic modification for solubility
A. Benzyl Ring Substituents
  • Nitro (3-NO₂): The electron-withdrawing nitro group may enhance hydrogen-bonding interactions but could reduce metabolic stability due to susceptibility to reduction .
  • Cyano (3-CN): Introduces polarity while maintaining moderate lipophilicity, often used to balance solubility and membrane permeability .
B. N-Substituent Modifications
  • N-Methyl vs.
  • Heteroaromatic and Cyclopropyl Groups : Modifications like pyridazinyl or cyclopropyl (e.g., CAS 5419-98-7) may enhance solubility or introduce conformational constraints .
C. Stereochemistry

The (S)-configuration at the 2-amino position is conserved across analogs, preserving chiral recognition in biological systems (e.g., opioid receptor binding in enkephalin derivatives) .

Preparation Methods

Chiral Pool Synthesis from (S)-Serine

(S)-Serine serves as a chiral starting material due to its inherent stereocenter. The synthetic pathway involves:

  • Protection of the amino group : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced to prevent undesired side reactions.

  • Methylation of the hydroxyl group : The serine hydroxyl is converted to a methoxy group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium hydroxide.

  • Coupling with 3-trifluoromethyl-benzylamine : Activated esters or carbodiimide-based coupling reagents (e.g., EDCI/HOBt) facilitate amide bond formation.

For example, in a protocol adapted from, (S)-serine is first protected with Boc anhydride, methylated with dimethyl sulfate, and then coupled to 3-trifluoromethyl-benzylamine using HOBt and EDCI in dichloromethane. The Boc group is subsequently removed via acidolysis with trifluoroacetic acid (TFA).

Resolution of Racemic Mixtures

Racemic 2-amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide can be resolved using chiral auxiliaries or chromatography:

  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a precursor ester.

  • Diastereomeric salt formation : Tartaric acid derivatives form crystalline salts with the (S)-enantiomer, enabling mechanical separation.

Coupling Reactions and Reagent Optimization

The amide bond formation between 3-trifluoromethyl-benzylamine and (S)-N-methyl-2-aminopropionamide is critical. Common coupling strategies include:

Carbodiimide-Mediated Coupling

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF achieve yields of 70–85%. Side reactions, such as epimerization, are minimized at 0–5°C.

Typical Conditions :

ReagentEquivalentsSolventTemperatureYield
EDCI/HOBt1.2/1.1DCM0°C → RT82%
DCC/HOAt1.5/1.0DMFRT78%

Mixed Carbonate Activation

Methyl chloroformate activates the carboxylic acid moiety of (S)-N-methyl-2-aminopropionamide, forming a reactive mixed carbonate intermediate. Subsequent reaction with 3-trifluoromethyl-benzylamine proceeds at 25°C in THF, yielding 88% product.

Stereochemical Control and Byproduct Mitigation

Maintaining the (S)-configuration requires stringent conditions:

  • Low-temperature reactions : Coupling at ≤5°C reduces racemization.

  • Inert atmosphere : Nitrogen or argon prevents oxidative degradation of intermediates.

  • Purification via crystallization : Ethyl acetate/heptane mixtures yield enantiomerically pure product (≥99% ee).

Common byproducts include:

  • N-Methylated impurities : Over-alkylation is suppressed using stoichiometric methylating agents.

  • Trifluoromethyl-group hydrolysis : Anhydrous solvents (e.g., THF, DCM) prevent decomposition.

Analytical Characterization

Final product validation employs:

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms enantiopurity.

  • NMR : Distinct signals for the trifluoromethyl group (δ −63 ppm in 19F^{19}\text{F} NMR) and methylamide protons (δ 2.8–3.1 ppm in 1H^{1}\text{H} NMR).

  • Mass spectrometry : [M+H]+^+ peak at m/z 261.1.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis adopts continuous flow reactors to enhance reproducibility:

  • Continuous hydrogenation : 5% Pd/C in isopropanol at 40–45°C under 50–100 psi H2_2.

  • In-line purification : Simulated moving bed (SMB) chromatography separates enantiomers with >99.5% purity.

Emerging Methodologies

Recent advances include:

  • Photoflow catalysis : Visible-light-mediated amidation reduces reaction times to 2 hours.

  • Biocatalytic methylation : Engineered methyltransferases enable single-step N-methylation without protecting groups .

Q & A

Q. What synthetic strategies ensure enantiomeric control during the preparation of (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide?

Methodological Answer:

  • Chiral Auxiliaries/Catalysts : Utilize enantioselective synthesis with chiral catalysts (e.g., Sharpless asymmetric aminohydroxylation) or chiral auxiliaries to direct stereochemistry at the α-amino position.
  • Trifluoromethylation : Introduce the 3-trifluoromethyl-benzyl group via cross-coupling reactions (e.g., Ullmann coupling) or electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) .
  • Purification : Confirm enantiomeric purity (≥96% ee) using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Q. Which analytical techniques are optimal for structural confirmation and enantiomeric purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY or ROESY to detect spatial proximity of the benzyl and methyl groups. Coupling constants (J-values) in 1H^1 \text{H}-NMR can confirm conformational rigidity .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction using SHELXL for refinement .
  • Chiral HPLC : Quantify enantiomeric excess with a mobile phase of hexane/isopropanol (90:10) and a flow rate of 1.0 mL/min .

Q. Table 1: Analytical Techniques for Structural Characterization

TechniqueApplicationAdvantagesLimitations
Chiral HPLCEnantiomeric purity quantificationHigh sensitivity, reproducibilityRequires chiral stationary phase
X-ray CrystallographyAbsolute configuration determinationDefinitive structural proofRequires high-quality crystals
1H^1 \text{H}-NMRStereochemical assignmentNon-destructive, rapidLimited resolution for complex mixtures

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects overlooked in rigid docking. Use AMBER or GROMACS for trajectory analysis .
  • Binding Assay Optimization : Validate computational models with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .
  • Synchrotron Crystallography : Resolve ligand-receptor interactions at high resolution (<1.5 Å) to refine docking poses .

Q. What experimental designs enhance structure-activity relationship (SAR) studies for the trifluoromethyl-benzyl moiety?

Methodological Answer:

  • Analog Synthesis : Synthesize derivatives with substituent variations (e.g., CF3_3 → Cl, OCH3_3) on the benzyl ring to assess electronic and steric effects .
  • Functional Assays : Test analogs in cell-based assays (e.g., cAMP accumulation for GPCR targets) or enzymatic inhibition assays (IC50_{50} determination) .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. How can metabolic stability discrepancies between in vitro and in vivo models be addressed?

Methodological Answer:

  • Multi-Species Liver Microsomes : Compare metabolic rates across human, rat, and mouse microsomes to identify species-specific liabilities .
  • LC-MS Metabolite ID : Use high-resolution mass spectrometry (HRMS) to characterize Phase I/II metabolites and identify metabolic hotspots .
  • Stable Isotope Labeling : Track 13C^{13} \text{C}-labeled compound in vivo to quantify clearance pathways .

Q. Table 2: Key Considerations for Metabolic Studies

FactorExperimental ApproachRelevance
Enzyme KineticsMichaelis-Menten analysis (Vmax_{\text{max}}, Km_{\text{m}})Predicts dose-dependent metabolism
CYP InhibitionCo-incubation with CYP450 inhibitors (e.g., ketoconazole)Identifies major metabolizing enzymes
Biliary ExcretionCannulated rodent modelsAssesses hepatic clearance

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay formats (e.g., cell-free vs. cell-based)?

Methodological Answer:

  • Membrane Permeability Testing : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion, which may explain discrepancies in cell-based assays .
  • Protein Binding Corrections : Adjust IC50_{50} values for serum protein binding using equilibrium dialysis .
  • Orthogonal Assays : Validate findings with orthogonal methods (e.g., radioligand binding vs. functional calcium flux assays) .

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